molecular formula C5H12N2O2S2 B6614277 N-methyl-N-(thiolan-3-yl)aminosulfonamide CAS No. 1095632-59-9

N-methyl-N-(thiolan-3-yl)aminosulfonamide

Cat. No. B6614277
CAS RN: 1095632-59-9
M. Wt: 196.3 g/mol
InChI Key: XYZUDQHNWNJLSV-UHFFFAOYSA-N
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Description

N-methyl-N-(thiolan-3-yl)aminosulfonamide (NMTS) is a novel synthetic compound that has been extensively studied in recent years for its potential applications in various scientific fields. It is a sulfur-containing amide derivative that has been shown to possess a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antioxidant properties. NMTS has been used in a variety of research studies to study its potential therapeutic applications.

Scientific Research Applications

N-methyl-N-(thiolan-3-yl)aminosulfonamide has been used in a variety of scientific research studies to study its potential therapeutic applications. It has been used to study its anti-inflammatory, antimicrobial, and antioxidant properties. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide has been used to study its potential as a drug delivery system, as well as its ability to modulate the activity of enzymes, receptors, and other proteins.

Mechanism of Action

N-methyl-N-(thiolan-3-yl)aminosulfonamide has been shown to interact with a variety of proteins, enzymes, and receptors, leading to a variety of biological effects. It has been shown to interact with a variety of enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide has been shown to interact with a variety of receptors, including the estrogen receptor, the glucocorticoid receptor, and the nuclear factor-κB.
Biochemical and Physiological Effects
N-methyl-N-(thiolan-3-yl)aminosulfonamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antimicrobial, and antioxidant properties. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide has been shown to modulate the activity of enzymes, receptors, and other proteins. It has also been shown to possess anti-tumor and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

N-methyl-N-(thiolan-3-yl)aminosulfonamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide is non-toxic and can be used in a variety of laboratory experiments. However, N-methyl-N-(thiolan-3-yl)aminosulfonamide has a number of limitations for laboratory experiments. It is relatively expensive, and it is not soluble in organic solvents. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide is not very soluble in water, which can limit its use in some laboratory experiments.

Future Directions

The potential applications of N-methyl-N-(thiolan-3-yl)aminosulfonamide in scientific research are numerous and exciting. In the future, N-methyl-N-(thiolan-3-yl)aminosulfonamide could be used to study its potential as a drug delivery system, as well as its ability to modulate the activity of enzymes, receptors, and other proteins. In addition, N-methyl-N-(thiolan-3-yl)aminosulfonamide could be used to study its potential therapeutic applications in a variety of diseases, such as cancer, Alzheimer’s disease, and cardiovascular disease. Finally, N-methyl-N-(thiolan-3-yl)aminosulfonamide could be used to study its potential as a novel therapeutic agent for a variety of conditions, such as inflammation, pain, and oxidative stress.

Synthesis Methods

N-methyl-N-(thiolan-3-yl)aminosulfonamide can be synthesized through a variety of methods, including the reaction of thiols with sodium aminosulfonate and the reaction of thiols with aminopropanesulfonate. The most common method for the synthesis of N-methyl-N-(thiolan-3-yl)aminosulfonamide is the reaction of thiols with sodium aminosulfonate in an aqueous medium. This reaction produces a white precipitate, which can be isolated by filtration and dried.

properties

IUPAC Name

3-[methyl(sulfamoyl)amino]thiolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S2/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZUDQHNWNJLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(thiolan-3-yl)aminosulfonamide

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